Lower Mutagenic Potency in Salmonella typhimurium TA98 Compared to B(j)A and BaP
In the Ames plate‑incorporation assay with Aroclor 1254‑induced rat liver S9, B(j)A, B(e)A and B(l)A were significantly more mutagenic than B(k)A and benzo[a]pyrene (BaP) [1]. B(j)A required markedly less microsomal protein to reach maximal mutation response, indicating a more efficient one‑step activation on the cyclopenta ring, whereas B(k)A resembled the weaker BaP pathway [1].
| Evidence Dimension | Relative mutagenic potency (Ames TA98, +S9) |
|---|---|
| Target Compound Data | B(k)A = significantly less mutagenic than B(j)A, B(e)A, B(l)A; quantitatively, its maximal response required higher S9 protein loading |
| Comparator Or Baseline | B(j)A = most potent isomer; BaP = reference carcinogen |
| Quantified Difference | B(j)A, B(e)A and B(l)A were designated 'significantly more mutagenic'; B(k)A grouped with BaP as the weakest in the set |
| Conditions | S. typhimurium TA98, Aroclor 1254‑induced rat liver S9, plate‑incorporation protocol |
Why This Matters
Procurement of B(k)A rather than a more mutagenic isomer allows researchers to study the structural determinants that attenuate genotoxicity, which is essential for structure–activity relationship (SAR) models used in regulatory risk ranking.
- [1] Nesnow, S.; Leavitt, S.; Easterling, R.; et al. Mutagenicity of Cyclopenta‑fused Isomers of Benz(a)anthracene in Bacterial and Rodent Cells and Identification of the Major Rat Liver Microsomal Metabolites. Cancer Res. 1984, 44 (11), 4993‑5003. View Source
